(1s)-1-(Tetrahydro-2h-pyran-3-yl)ethan-1-ol
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Overview
Description
(1s)-1-(Tetrahydro-2h-pyran-3-yl)ethan-1-ol is an organic compound that belongs to the class of alcohols It features a tetrahydropyran ring, which is a six-membered ring containing five carbon atoms and one oxygen atom, attached to an ethan-1-ol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1s)-1-(Tetrahydro-2h-pyran-3-yl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tetrahydropyran and ethan-1-ol.
Reaction Conditions: The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as distillation, recrystallization, or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and quality control measures ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(1s)-1-(Tetrahydro-2h-pyran-3-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution Reagents: Common reagents for substitution reactions include halides, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce different alcohol derivatives.
Scientific Research Applications
(1s)-1-(Tetrahydro-2h-pyran-3-yl)ethan-1-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be used in studies related to enzyme activity, metabolic pathways, and cellular processes.
Industry: The compound is used in the production of specialty chemicals, fragrances, and flavorings.
Mechanism of Action
The mechanism of action of (1s)-1-(Tetrahydro-2h-pyran-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the context in which the compound is used and the specific targets involved.
Comparison with Similar Compounds
Similar Compounds
(1r)-1-(Tetrahydro-2h-pyran-3-yl)ethan-1-ol: A stereoisomer with similar chemical properties but different biological activity.
Tetrahydropyran-2-ol: A related compound with a hydroxyl group attached to the second carbon of the tetrahydropyran ring.
Ethanol: A simple alcohol with similar reactivity but lacking the tetrahydropyran ring.
Uniqueness
(1s)-1-(Tetrahydro-2h-pyran-3-yl)ethan-1-ol is unique due to its specific stereochemistry and the presence of both the tetrahydropyran ring and the ethan-1-ol group. This combination of features gives it distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C7H14O2 |
---|---|
Molecular Weight |
130.18 g/mol |
IUPAC Name |
(1S)-1-(oxan-3-yl)ethanol |
InChI |
InChI=1S/C7H14O2/c1-6(8)7-3-2-4-9-5-7/h6-8H,2-5H2,1H3/t6-,7?/m0/s1 |
InChI Key |
AOPALUZHZDSZTL-PKPIPKONSA-N |
Isomeric SMILES |
C[C@@H](C1CCCOC1)O |
Canonical SMILES |
CC(C1CCCOC1)O |
Origin of Product |
United States |
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